2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine
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Overview
Description
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position and a 2-(4,4-difluoro-1-piperidyl)ethoxy group at the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-hydroxypyridine and 4,4-difluoropiperidine.
Etherification: The hydroxyl group of 2-bromo-4-hydroxypyridine is converted to an ethoxy group through an etherification reaction with 2-bromoethanol.
Substitution Reaction: The ethoxy group is then reacted with 4,4-difluoropiperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative.
Scientific Research Applications
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoropyridine
- 4-Bromo-2-fluoroanisole
- 2-Bromo-1,4-difluorobenzene
Uniqueness
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is unique due to the presence of both a bromine atom and a 2-(4,4-difluoro-1-piperidyl)ethoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15BrF2N2O |
---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
2-bromo-4-[2-(4,4-difluoropiperidin-1-yl)ethoxy]pyridine |
InChI |
InChI=1S/C12H15BrF2N2O/c13-11-9-10(1-4-16-11)18-8-7-17-5-2-12(14,15)3-6-17/h1,4,9H,2-3,5-8H2 |
InChI Key |
RBVHKEPKVACPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CCOC2=CC(=NC=C2)Br |
Origin of Product |
United States |
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